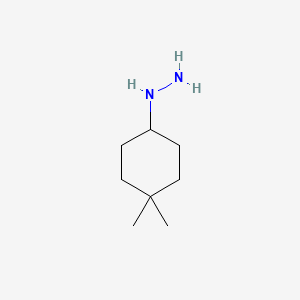

(4,4-Dimethylcyclohexyl)hydrazine

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (4,4-Dimethylcyclohexyl)hydrazine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules as 4,4-dimethylcyclohexanehydrazine . This nomenclature reflects the substitution pattern on the cyclohexane ring, where two methyl groups occupy the 4th carbon positions, and a hydrazine functional group (-NH-NH₂) is attached to the ring.

The structural representation of the molecule can be derived from its SMILES notation, NNC1CCC(C)(C)CC1 , which encodes a cyclohexane ring with methyl groups at the 4th and 4th positions and a hydrazine group bonded to one of the ring carbons. The chair conformation of the cyclohexane ring is the most stable configuration, with the hydrazine moiety adopting an equatorial orientation to minimize steric hindrance.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 1314973-37-9 , which uniquely identifies the compound in chemical databases. Additional identifiers include:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| SMILES | NNC1CCC(C)(C)CC1 |

| InChI Key | AWGNLFUFRLUPFY-UHFFFAOYSA-N (dihydrochloride salt) |

The dihydrochloride salt form of the compound has a distinct CAS number (2044835-21-2 ) and molecular formula (C₈H₂₀Cl₂N₂ ).

Molecular Formula and Weight Analysis

The molecular formula of this compound, C₈H₁₈N₂ , indicates a composition of eight carbon atoms, eighteen hydrogen atoms, and two nitrogen atoms. The molecular weight is calculated as follows:

$$

\text{Molecular Weight} = (8 \times 12.01) + (18 \times 1.008) + (2 \times 14.01) = 142.24 \, \text{g/mol}

$$

This value aligns with the monoisotopic mass of 142.147 Da reported in PubChemLite entries for the compound. The empirical formula and weight are critical for stoichiometric calculations in synthetic applications, such as the preparation of pharmaceutical intermediates or coordination complexes.

A comparative analysis of related hydrazine derivatives reveals distinct molecular features:

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₈H₁₈N₂ | 142.24 |

| (2,4-Dimethylphenyl)hydrazine | C₈H₁₂N₂ | 136.19 |

| [1-(4,4-Dimethylcyclohexyl)pent-4-en-1-yl]hydrazine | C₁₃H₂₆N₂ | 210.36 |

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(4,4-dimethylcyclohexyl)hydrazine |

InChI |

InChI=1S/C8H18N2/c1-8(2)5-3-7(10-9)4-6-8/h7,10H,3-6,9H2,1-2H3 |

InChI Key |

AWGNLFUFRLUPFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)NN)C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves the nucleophilic substitution of 4,4-dimethylcyclohexyl halides (e.g., chloride or bromide) with hydrazine. The reaction proceeds via an SN2 mechanism , where hydrazine acts as the nucleophile, displacing the halide to form the mono-alkylated hydrazine.

Procedure

- Reactants :

- 4,4-Dimethylcyclohexyl chloride (1.0 equiv)

- Hydrazine hydrate (5.0 equiv, excess to prevent dialkylation)

- Solvent: Ethanol or water (to enhance nucleophilicity)

- Conditions :

- Temperature: 60–80°C

- Duration: 12–24 hours

- Work-up :

Key Data

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity | >95% (by NMR) |

| Byproducts | Dialkylated hydrazine (<5%) |

Advantages : Scalable, straightforward setup.

Challenges : Requires careful stoichiometry to minimize di-substitution.

Reductive Amination of 4,4-Dimethylcyclohexanone via Hydrazone Intermediate

Reaction Overview

This two-step method involves:

Procedure

Step 1: Hydrazone Synthesis

- Reactants :

- 4,4-Dimethylcyclohexanone (1.0 equiv)

- Hydrazine hydrate (1.2 equiv)

- Solvent: Ethanol (reflux, 4–6 hours)

- Product : Hydrazone (white crystalline solid, 85–90% yield).

Step 2: Hydrazone Reduction

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 70–80% |

| Purity | >98% (HPLC) |

| Critical Control | Avoid over-reduction (N-N bond cleavage) |

Advantages : High selectivity, minimal byproducts.

Challenges : Requires specialized equipment for hydrogenation.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Alkylation | 65–75 | High | Moderate |

| Reductive Amination | 70–80 | Moderate | High |

Industrial Relevance

- Alkylation : Preferred for bulk synthesis due to shorter reaction times.

- Reductive Amination : Favored in high-purity applications (e.g., pharmaceuticals).

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylcyclohexyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or azo compounds.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

(4,4-Dimethylcyclohexyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,4-Dimethylcyclohexyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutents

4-Methoxyphenylhydrazine Hydrochloride (CAS: 19501-58-7):

This derivative contains a methoxy-substituted phenyl group instead of a cyclohexyl ring. It is widely used in the synthesis of azo dyes and pharmaceuticals due to its electron-donating methoxy group, which enhances coupling reactions . Unlike (4,4-dimethylcyclohexyl)hydrazine, its planar aromatic structure facilitates π-π interactions in supramolecular chemistry.(4-Methoxybenzyl)hydrazine Dihydrochloride :

This compound features a benzyl group with a methoxy substituent. It is employed in the synthesis of Schiff bases and heterocycles, leveraging the benzyl group’s reactivity in nucleophilic additions . The absence of steric hindrance (compared to the dimethylcyclohexyl group) allows for faster reaction kinetics in cyclization processes.

Aliphatic Hydrazine Derivatives

- Methylhydrazine: A simple aliphatic hydrazine derivative (CH₃NHNH₂) used in pyrazolone synthesis (e.g., methylpyrazolone via reaction with methyl 3-methoxyacrylate) .

Coordination Chemistry

Hydrazine derivatives like this compound are valuable ligands in energetic metal-organic frameworks (EMOFs). Their bidentate coordination ability (via N–N bonds) supports the formation of stable complexes with metals such as Zn or Cu, yielding materials with high gas generation upon decomposition . In contrast, phenylhydrazine derivatives (e.g., 4-methoxyphenylhydrazine) are less effective in EMOFs due to weaker metal-ligand interactions and aromatic ring steric effects.

Heterocycle Formation

- Azo and Hydrazo Compounds :

this compound can participate in azo coupling reactions, though its bulky substituent may slow down diazonium salt formation compared to benzidine-based hydrazines . - Pyrazole and Triazole Synthesis :

Reactions with diketones or aldehydes yield nitrogen-rich heterocycles. For example, hydrazine derivatives with smaller substituents (e.g., methylhydrazine) form pyrazolones efficiently , while bulkier analogs like this compound may require longer reaction times or higher temperatures.

Biological Activity

(4,4-Dimethylcyclohexyl)hydrazine is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a dimethyl-substituted cyclohexane ring. The presence of the hydrazine moiety is significant as it contributes to various biological activities through its reactivity and ability to form covalent bonds with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : Some hydrazines have demonstrated the ability to inhibit tumor growth. Research indicates that derivatives of hydrazines can affect cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Antimicrobial Properties : Certain derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

- Neuroprotective Effects : Preliminary studies indicate that hydrazines may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

- Enzyme Inhibition : this compound is studied for its effects on enzyme activity, particularly in pathways related to cancer and inflammation .

The mechanism of action involves the interaction of this compound with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways:

- Enzyme Interaction : It may inhibit enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Binding : The compound could potentially bind to receptors, altering their activity and influencing cellular responses.

Case Study: Acute Exposure to Hydrazines

A retrospective study reviewed cases of acute exposure to hydrazines in occupational settings. The study found that most individuals exposed to hydrazine propellant vapors experienced mild symptoms such as dyspnea and throat irritation but did not exhibit severe toxicity . This suggests that while hydrazines can be hazardous, the severity of acute exposures may be less than previously anticipated.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.